2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide
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Overview
Description
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chlorinated benzene ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the sulfonamide group.
Substitution: Halogen substitution reactions can occur on the benzene ring or the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring may also play a role in the compound’s biological activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: A sulfonylurea herbicide with a similar sulfonamide group.
2-chloro-N-(3,4-methylenedioxyphenyl)-quinazolin-4-amine: Another compound with a chlorinated benzene ring and a sulfonamide group.
Uniqueness
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-3-2-4-15(19)17(11)25(22,23)20-10-14-9-16(21-24-14)12-5-7-13(18)8-6-12/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSCYAGVOBOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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